

Comparative Guide: Evaluating the ATPase Activity of ERCC6 (CSB) and Its Mutants

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *ERCC6 protein*

CAS No.: *148972-58-1*

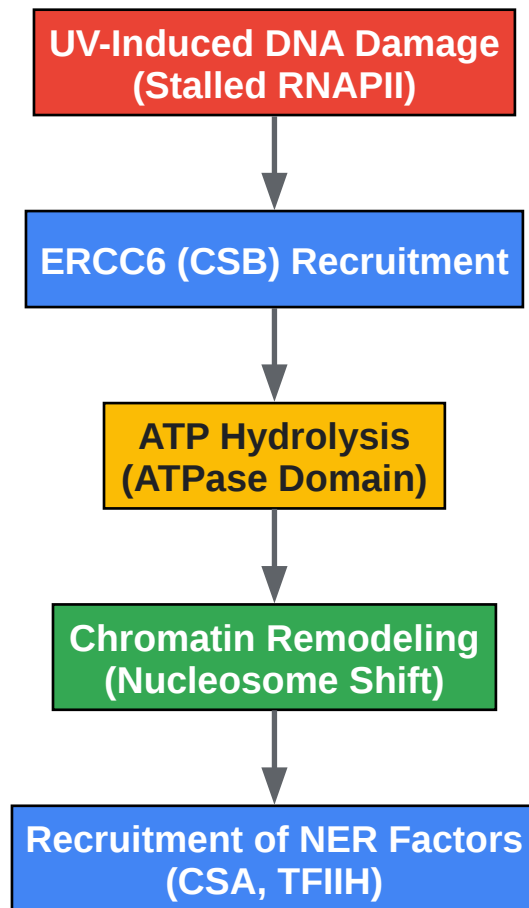
Cat. No.: *B1176580*

[Get Quote](#)

Executive Summary & Mechanistic Context

The Excision Repair Cross-Complementation Group 6 (ERCC6) protein, also known as Cockayne Syndrome B (CSB) protein, is a highly conserved DNA-dependent ATPase belonging to the SWI2/SNF2 family of chromatin remodelers[1]. As a master regulator of 2, ERCC6 is responsible for rescuing RNA Polymerase II (RNAPII) when it stalls at bulky DNA lesions, such as UV-induced cyclobutane pyrimidine dimers[2].

Upon binding to the stalled RNAPII complex, ERCC6 utilizes the energy derived from ATP hydrolysis to induce nucleosome sliding (chromatin remodeling). This mechanical work displaces the stalled polymerase and exposes the damaged DNA, allowing for the subsequent recruitment of downstream NER factors like CSA and TFIIH[2]. Mutations that abrogate this ATPase activity lead to Cockayne Syndrome, a severe disorder characterized by premature aging, neurodegeneration, and extreme UV hypersensitivity[3].



[Click to download full resolution via product page](#)

Caption: ERCC6-mediated Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway logic.

Comparative Data: Wild-Type vs. ERCC6 Mutants

To evaluate the functional integrity of ERCC6 in drug development or basic research, scientists rely on comparing the wild-type (WT) protein against established ATPase-deficient mutants. The catalytic core of ERCC6 contains seven conserved helicase motifs. The most critical mutations utilized in comparative assays occur in the Walker A (Motif I) and Walker B (Motif II) motifs[3].

Quantitative & Phenotypic Comparison Table

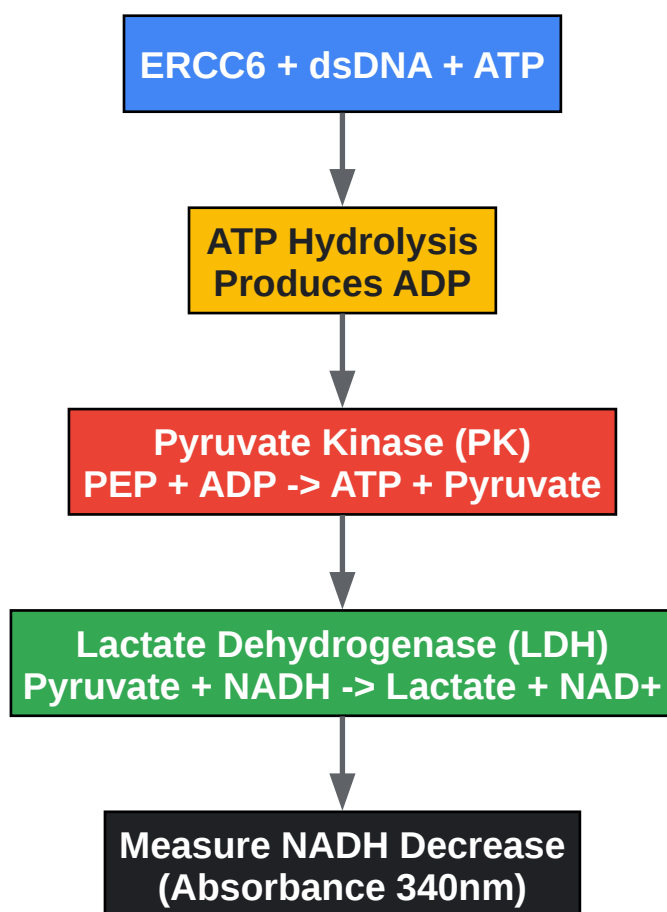
ERCC6 Variant	Domain / Mutation Site	ATPase Activity	Chromatin Remodeling	In Vivo Phenotype / Repair Capacity
Wild-Type (WT)	Intact	Baseline (~160 pmol/mg/min)[4]	Proficient	Normal TC-NER and HR repair.
K538R	Motif I (Walker A)	Abolished[3]	Defective[1]	Fails to recruit RAD52; UV sensitive[5].
E646Q	Motif II (Walker B)	Abolished[3]	Defective	Fails to rescue RNA synthesis post-UV[3].
W851R	ATPase Core	Abolished[6]	Defective	Impairs BRCA1/RPA recruitment[6].
ΔN (1-336)	N-terminal Deletion	Hyperactive[7]	Proficient[8]	Loss of auto-inhibition[7].

Causality Insight: Why is the K538R mutant the gold standard for biochemical assays? The K538R mutation replaces an invariant lysine required for direct nucleotide binding[3]. While this mutant can still bind to damaged chromatin, it is catalytically dead and cannot execute the conformational changes necessary for nucleosome sliding[1]. This makes it the perfect self-validating negative control to differentiate true ERCC6 activity from background noise.

Experimental Workflows & Self-Validating Protocols

The Continuous NADH-Coupled ATPase Assay

Rationale: Unlike traditional end-point assays that use hazardous radiolabeled ATP (32 P) and only provide discrete time points, the [9](#) provides real-time, continuous kinetic data[9]. This is crucial for calculating precise K_{cat} and V_{max} values when comparing WT ERCC6 to its mutants.



[Click to download full resolution via product page](#)

Caption: Logic and workflow of the continuous NADH-coupled ATPase assay.

Step-by-Step Methodology:

- **Reagent Preparation:** Prepare a reaction buffer containing 50 mM HEPES (pH 8.0), 1 mM MgCl₂, 9 mM Phosphoenolpyruvate (PEP), 0.15 mM NADH, 60 U/mL Pyruvate Kinase (PK), and 32 U/mL Lactate Dehydrogenase (LDH)[9].
- **Substrate Addition:** Add double-stranded DNA (dsDNA) to a final concentration of 10-50 ng/μL. Causality: ERCC6 is strictly a DNA-dependent ATPase[4]. In the absence of DNA, its N-terminal region acts as a "leucine latch" that sterically occludes the catalytic core[7]. Binding to dsDNA induces a conformational change that releases this latch. Single-stranded DNA (ssDNA) fails to provide this structural stimulation[4].
- **Protein Addition:** Add 50-100 nM of purified recombinant ERCC6 (WT or mutant)[8].

- Initiation: Add ATP (1-2 mM final concentration) to initiate the reaction[9].
- Continuous Monitoring: Measure the decrease in absorbance at 340 nm (or NADH fluorescence) over 30-60 minutes at 37°C using a multi-mode microplate reader[9].
- Self-Validation (Controls):
 - No-DNA Control: Validates that the measured activity is strictly DNA-dependent[4].
 - K538R Mutant Control: Purified recombinant proteins often co-purify with trace amounts of highly active bacterial/insect cell ATPases. Any residual ATPase activity in the K538R sample represents the background noise of contaminating enzymes, allowing for accurate baseline subtraction[1].

Restriction Enzyme Accessibility Assay (Chromatin Remodeling)

Rationale: ATPase activity alone does not prove functional chromatin remodeling. This assay measures the ability of ERCC6 to use ATP hydrolysis to slide a nucleosome, thereby exposing a previously occluded restriction enzyme site[8].

Step-by-Step Methodology:

- Nucleosome Assembly: Reconstitute mononucleosomes on a 240 bp DNA fragment containing a centrally positioned Pst I restriction site[8].
- Remodeling Reaction: Incubate 25-100 nM ERCC6 with the nucleosomes in the presence of 2 mM ATP[8].
- Restriction Digestion: Add Pst I enzyme. As ERCC6 hydrolyzes ATP and slides the nucleosome, the Pst I site becomes accessible and is cleaved[8].
- Quantification: Quench the reaction with EDTA and Proteinase K, run the DNA on a native polyacrylamide gel, and quantify the ratio of cleaved vs. uncleaved DNA[8]. Causality: The K538R mutant will show 0% cleavage above background, proving that nucleosome sliding is strictly coupled to the mechanical energy derived from ATP hydrolysis[1].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. ATP-Dependent Chromatin Remodeling by the Cockayne Syndrome B DNA Repair-Transcription-Coupling Factor - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. mdpi.com \[mdpi.com\]](#)
- [3. molbiolcell.org \[molbiolcell.org\]](#)
- [4. repub.eur.nl \[repub.eur.nl\]](#)
- [5. pnas.org \[pnas.org\]](#)
- [6. Cockayne syndrome group B protein regulates DNA double-strand break repair and checkpoint activation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. pnas.org \[pnas.org\]](#)
- [8. ATP-Dependent Chromatin Remodeling by Cockayne Syndrome Protein B and NAP1-Like Histone Chaperones Is Required for Efficient Transcription-Coupled DNA Repair - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. lab.rockefeller.edu \[lab.rockefeller.edu\]](#)
- To cite this document: BenchChem. [Comparative Guide: Evaluating the ATPase Activity of ERCC6 (CSB) and Its Mutants]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1176580/docs#comparative-guide-evaluating-the-atpase-activity-of-ercc6-csb-and-its-mutants\]](https://www.benchchem.com/product/b1176580/docs#comparative-guide-evaluating-the-atpase-activity-of-ercc6-csb-and-its-mutants)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)